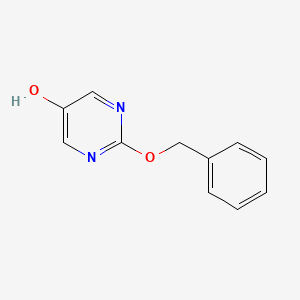

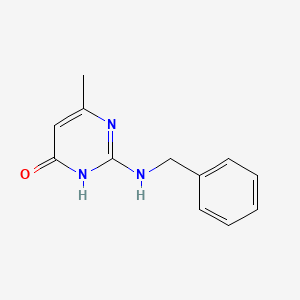

2-(苄基氨基)-6-甲基嘧啶-4-醇

描述

Benzylamino compounds are a class of organic compounds containing a phenylmethylamine moiety . They are used in various organic transformations due to their attributes, such as low cost, easy to handle, and eco-friendliness .

Synthesis Analysis

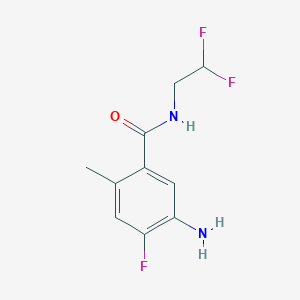

Benzylamines can be synthesized through various methods. For instance, they can be produced by the reaction of phenylmethanamine with other compounds in the presence of a catalyst .Molecular Structure Analysis

The molecular structure of benzylamino compounds is characterized by the presence of a benzyl group attached to an amino group . The exact structure of “2-(Benzylamino)-6-methylpyrimidin-4-ol” would depend on the specific arrangement of these groups.Chemical Reactions Analysis

Benzylamines undergo various chemical reactions. For example, they can undergo oxidation to form benzaldehyde . The specific reactions of “2-(Benzylamino)-6-methylpyrimidin-4-ol” would depend on its exact molecular structure.Physical And Chemical Properties Analysis

The physical and chemical properties of benzylamino compounds can vary widely depending on their specific structure. For example, they can have different melting points, densities, and solubilities .科学研究应用

阿尔茨海默病研究

该化合物因其在阿尔茨海默病治疗中的潜在作用而受到研究。 该分子衍生物对乙酰胆碱酯酶和β-分泌酶等酶表现出抑制活性,这些酶是阿尔茨海默病研究中的症状和疾病修饰靶标 。 这表明“2-(苄基氨基)-6-甲基嘧啶-4-醇”可能是开发多功能抗阿尔茨海默病药物的前体。

药物化学

“2-(苄基氨基)-6-甲基嘧啶-4-醇”的结构表明其具有进一步开发成为药物发现先导化合物的潜力。 其苄基胺和嘧啶醇基团可以进行修饰以增强与生物靶标的相互作用,使其成为药物化学中宝贵的支架。

抗淀粉样蛋白研究

该化合物的衍生物已被证明可以抑制Aβ聚集 ,这是阿尔茨海默病的标志。 这种抗淀粉样蛋白活性可用于研究针对淀粉样蛋白相关疾病的疗法。

分子建模

该化合物已用于分子建模研究,以预测与酶活性位点的相互作用 。 这种应用在合理药物设计中至关重要,其中计算模型可以预测新药的功效。

β-分泌酶抑制

该化合物抑制β-分泌酶(一种参与β-淀粉样蛋白肽产生的酶)的潜力使其成为开发旨在减缓阿尔茨海默病进展的疗法的候选药物 。

作用机制

Target of Action

The primary target of 2-(Benzylamino)-6-methylpyrimidin-4-ol is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, providing platforms for intracellular transport, and facilitating chromosome separation during cell division .

Mode of Action

2-(Benzylamino)-6-methylpyrimidin-4-ol interacts with tubulin, disrupting its polymerization . This disruption affects the formation and stability of microtubules, which are essential for various cellular processes, including cell division and intracellular transport .

Biochemical Pathways

The compound’s interaction with tubulin affects the microtubule dynamics, which is a part of the larger cellular cytoskeleton network. This network is involved in numerous biochemical pathways, including cell division, intracellular transport, and maintenance of cell shape. By disrupting tubulin polymerization, 2-(Benzylamino)-6-methylpyrimidin-4-ol can potentially affect these pathways, leading to various downstream effects such as cell cycle arrest or apoptosis .

Pharmacokinetics

Its metabolism could involve various enzymes, potentially including cytochrome P450 enzymes .

Result of Action

The molecular and cellular effects of 2-(Benzylamino)-6-methylpyrimidin-4-ol’s action primarily stem from its disruption of tubulin polymerization. This disruption can lead to the destabilization of microtubules, affecting various cellular processes and potentially leading to cell cycle arrest or apoptosis .

Action Environment

The action, efficacy, and stability of 2-(Benzylamino)-6-methylpyrimidin-4-ol can be influenced by various environmental factors. These can include the presence of other drugs, the pH of the environment, and the presence of specific enzymes or proteins. For example, the presence of certain cytochrome P450 enzymes could affect the metabolism of the compound, influencing its efficacy and potential side effects .

安全和危害

未来方向

属性

IUPAC Name |

2-(benzylamino)-4-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-9-7-11(16)15-12(14-9)13-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H2,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZSLPJLMECZUHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101223442 | |

| Record name | 6-Methyl-2-[(phenylmethyl)amino]-4(3H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101223442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26661624 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

88637-00-7 | |

| Record name | 6-Methyl-2-[(phenylmethyl)amino]-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88637-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyl-2-[(phenylmethyl)amino]-4(3H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101223442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2-Bis[(3,6-dibromo-9H-carbazol-9-yl)methyl]benzene](/img/structure/B1384057.png)

![2-Amino-6-[(2-hydroxyethyl)amino]pyrimidin-4(1h)-one](/img/structure/B1384065.png)